Sulfinpyrazone sulfone is a major metabolite of Sulfinpyrazone, a drug belonging to the class of uricosuric agents. [, ] While Sulfinpyrazone itself possesses significant pharmacological activity, Sulfinpyrazone sulfone also exhibits biological activity and plays a role in understanding the metabolic pathways and potential drug interactions associated with Sulfinpyrazone. [, ]
Sulfinpyrazone has been extensively studied for its cardiovascular benefits. It has shown efficacy in reducing the incidence of transient ischemic attacks and thromboembolism associated with vascular and cardiac prostheses. Its antithrombotic properties have been leveraged to prevent recurrent venous thrombosis and arteriovenous shunt thrombosis, and it may also play a role in the prophylaxis of sudden cardiac death following myocardial infarction7.
The drug has implications for drug metabolism, as it has been observed to induce microsomal drug-metabolizing enzymes in the liver. This induction can lead to increased metabolism of other drugs, which is an important consideration when sulfinpyrazone is used in combination with other medications6.
In the field of ophthalmology, sulfinpyrazone has been investigated for its potential to protect against retinal damage in experimental diabetes mellitus. Both preventive and therapeutic administration of the drug in animal models has shown a reduction in the severity of retinal lesions, suggesting a protective effect on the vasculature of the eye8.
Sulfinpyrazone's antithrombotic effects extend to its influence on fibrinolysis, as demonstrated in animal models. It has been shown to stimulate fibrinolytic activity and protect against sodium arachidonate-induced pulmonary embolism, highlighting its potential in the management of thrombotic conditions10.
Sulfinpyrazone sulfone is classified as a small molecule and falls under the category of pyrazolone derivatives. It is specifically utilized for its pharmacological properties in treating chronic gouty arthritis by promoting the excretion of uric acid. The compound is derived from the parent compound sulfinpyrazone, which itself is synthesized through complex chemical reactions involving pyrazolone structures and sulfonyl groups .
The synthesis of sulfinpyrazone sulfone typically involves several key steps:
The molecular structure of sulfinpyrazone sulfone can be described as follows:
The three-dimensional structure can be analyzed using computational chemistry methods to predict its behavior in biological systems and interactions with target proteins .
Sulfinpyrazone sulfone participates in various chemical reactions:
The mechanism of action for sulfinpyrazone sulfone involves:
The physical and chemical properties of sulfinpyrazone sulfone include:
These properties are critical for understanding its formulation and delivery mechanisms in therapeutic applications.
Sulfinpyrazone sulfone has several scientific applications:
Sulfinpyrazone was initially synthesized in the late 1950s as a derivative of phenylbutazone, designed to enhance uricosuric activity while reducing anti-inflammatory effects. It was developed through the condensation of hydrazobenzene with diethyl (2-phenylthioethyl)malonate, followed by oxidation of the thioether moiety to the sulfoxide group, yielding Sulfinpyrazone’s core structure [6] [8]. The compound gained clinical approval for gout management due to its potent inhibition of renal uric acid reabsorption. By the 1970s–1980s, research revealed unexpected cardiovascular effects, notably its capacity to reduce sudden cardiac death post-myocardial infarction by 43% and cardiac mortality by 32% in the Anturane Reinfarction Trial [3] [9]. This dual therapeutic role—gout treatment and platelet aggregation inhibition—catalyzed investigations into its metabolic fate, leading to the identification of Sulfinpyrazone sulfone as a significant metabolite.
Table 1: Key Milestones in Sulfinpyrazone Development
Year | Discovery/Event | Significance |
---|---|---|
1957 | Initial synthesis | Pyrazolidinedione derivative with sulfoxide group [6] |
1960s | Clinical approval for gout | Uricosuric action via URAT1/OAT4 inhibition [8] |
1980 | Anturane Reinfarction Trial | Demonstrated 32% reduction in cardiac mortality [3] |
2001 | CYP450 metabolism elucidation | Confirmed Sulfinpyrazone sulfone as a CYP3A4-mediated metabolite [1] |
Sulfinpyrazone (C₂₃H₂₀N₂O₃S) and its sulfone metabolite (C₂₃H₂₀N₂O₄S) share a pyrazolidinedione backbone and two phenyl rings but differ in the oxidation state of the sulfur-containing side chain. Sulfinpyrazone contains a sulfinyl group (–S(=O)–), while Sulfinpyrazone sulfone features a sulfonyl group (–S(=O)₂–) resulting from cytochrome P450-mediated oxidation [1] [4]. This structural modification increases molecular polarity, evidenced by Sulfinpyrazone sulfone’s higher water solubility and reduced logP value (2.37 vs. ~3.0 for Sulfinpyrazone) [4] [8]. Functionally, Sulfinpyrazone sulfone retains uricosuric activity but exhibits diminished antiplatelet effects compared to Sulfinpyrazone or its sulfide metabolite. The sulfone’s enhanced polarity facilitates renal excretion, contributing to its accumulation during chronic Sulfinpyrazone therapy [7] [8].
Table 2: Structural and Physicochemical Comparison
Property | Sulfinpyrazone | Sulfinpyrazone Sulfone |
---|---|---|
Chemical Formula | C₂₃H₂₀N₂O₃S | C₂₃H₂₀N₂O₄S |
Sulfur Group | Sulfinyl (–S(=O)–) | Sulfonyl (–S(=O)₂–) |
Molecular Weight | 404.48 g/mol | 420.48 g/mol |
logP | ~3.0 | 2.37 [4] |
Hydrogen Bond Acceptors | 5 | 6 |
Key Functional Role | Uricosuric/antiplatelet | Primary uricosuric metabolite |
Sulfinpyrazone sulfone is the terminal oxidative metabolite of Sulfinpyrazone, formed predominantly via hepatic cytochrome P450 3A4 (CYP3A4)-catalyzed conversion. Human liver microsomal studies demonstrate that CYP3A4 exclusively mediates the oxidation of Sulfinpyrazone to Sulfinpyrazone sulfone, with a high degree of stereoselectivity [1] [2]. This metabolic step occurs after initial reduction of Sulfinpyrazone to its sulfide derivative by gut microbiota—a process confirmed by diminished sulfide formation in antibiotic-treated patients [7] [9]. Pharmacokinetic analyses reveal that Sulfinpyrazone sulfone accumulates significantly during chronic Sulfinpyrazone administration due to:
Quantitative studies show that the sulfone constitutes up to 30% of circulating metabolites after repeated dosing and contributes substantially to sustained urate excretion. Its formation represents a critical detoxification pathway, as the sulfone lacks reactive metabolites associated with idiosyncratic toxicity [1] [4].
Table 3: Pharmacokinetic Parameters of Sulfinpyrazone Sulfone
Parameter | Value | Conditions |
---|---|---|
Formation Enzyme | CYP3A4 | cDNA-expressed human CYPs [1] |
Plasma Protein Binding | 98.3% | At 20 μg/mL [5] |
Renal Clearance | 1.80 L/h | Chronic dosing (vs. 1.06 L/h after single dose) [7] |
Elimination Half-Life | 14.3–20.9 h | Chronic vs. single-dose administration [7] |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: